molecular formula C20H26N6O4S3 B12416133 N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide

N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide

Cat. No.: B12416133
M. Wt: 510.7 g/mol
InChI Key: MBPWFMBRNJJXFY-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-82 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of DI-82 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: DI-82 undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, DI-82 can be converted into its oxidized form.

    Reduction: Reducing agents can reverse the oxidation process, restoring DI-82 to its original state.

    Substitution: Various substituents can be introduced into the DI-82 molecule through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the DI-82 molecule .

Scientific Research Applications

DI-82 has a wide range of scientific research applications, including:

Mechanism of Action

DI-82 exerts its effects by inhibiting deoxycytidine kinase, thereby blocking the phosphorylation of deoxycytidine to deoxycytidine monophosphate. This inhibition disrupts the de novo synthesis of deoxyribonucleotide triphosphates, which are essential for DNA replication and repair. As a result, DI-82 induces cell cycle arrest and apoptosis in cancer cells. Additionally, DI-82 has been shown to inhibit the interaction between decitabine and human thymidylate synthase, further contributing to its antitumor activity .

Comparison with Similar Compounds

    Decitabine: Another inhibitor of deoxycytidine kinase, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Gemcitabine: A nucleoside analog that inhibits ribonucleotide reductase and deoxycytidine kinase, used in the treatment of various cancers.

    Cytarabine: A chemotherapy agent that inhibits DNA synthesis by incorporating into DNA and inhibiting DNA polymerase.

Uniqueness of DI-82: DI-82 stands out due to its high potency and metabolic stability. Its IC50 and Ki values are significantly lower than those of similar compounds, indicating stronger inhibitory activity. Additionally, DI-82’s ability to completely block the binding of decitabine to thymidylate synthase highlights its unique mechanism of action and potential for use in combination therapies .

Properties

Molecular Formula

C20H26N6O4S3

Molecular Weight

510.7 g/mol

IUPAC Name

N-[2-[5-[4-[(1R)-1-(4,6-diaminopyrimidin-2-yl)sulfanylethyl]-5-methyl-1,3-thiazol-2-yl]-2-methoxyphenoxy]ethyl]methanesulfonamide

InChI

InChI=1S/C20H26N6O4S3/c1-11-18(12(2)32-20-24-16(21)10-17(22)25-20)26-19(31-11)13-5-6-14(29-3)15(9-13)30-8-7-23-33(4,27)28/h5-6,9-10,12,23H,7-8H2,1-4H3,(H4,21,22,24,25)/t12-/m1/s1

InChI Key

MBPWFMBRNJJXFY-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)[C@@H](C)SC3=NC(=CC(=N3)N)N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)C(C)SC3=NC(=CC(=N3)N)N

Origin of Product

United States

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